molecular formula C11H11N3S B2545746 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione CAS No. 929974-13-0

5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione

Cat. No. B2545746
CAS RN: 929974-13-0
M. Wt: 217.29
InChI Key: XTADNOLSCBYCTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific details on its synthesis, benzoxazepine derivatives, in general, can be synthesized using various methods, including microwave heating, cyclization, esterification, and Cu(I)-catalyzed cycloaddition .


Chemical Reactions Analysis

This compound may undergo electrophilic aromatic substitution reactions due to the presence of the aromatic benzoxazepine ring. For example, bromination or other electrophilic substitutions can occur at the benzylic position . Further investigation into its reactivity and functional group transformations would be valuable.

Mechanism of Action

The anticancer properties of this compound have been evaluated in breast cancer cells. Specifically, 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) displayed potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. RS03 induced cell cycle arrest in the G2/M phase and showed limited toxicity against noncancerous breast cells (MCF-10A) .

properties

IUPAC Name

5-[(E)-2-(2-methylphenyl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-4-2-3-5-9(8)6-7-10-12-11(15)14-13-10/h2-7H,1H3,(H2,12,13,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTADNOLSCBYCTP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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